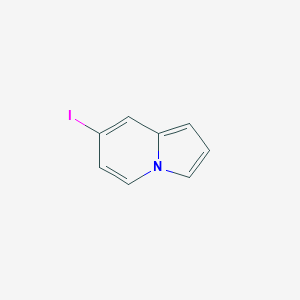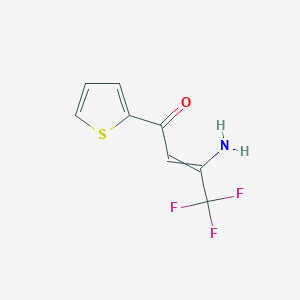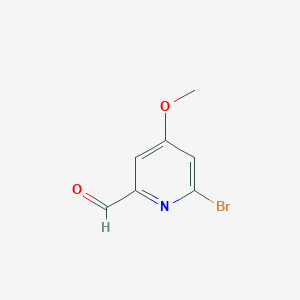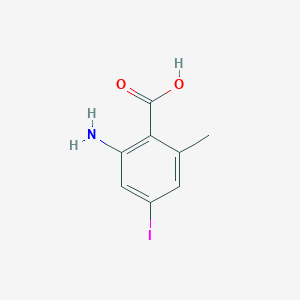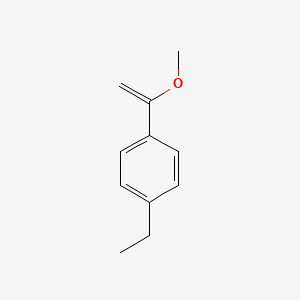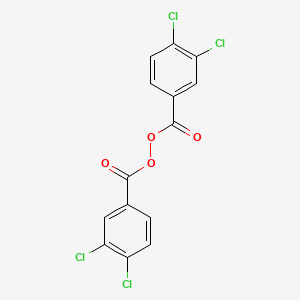
Bis(3,4-dichlorobenzoyl) peroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3,4-dichlorobenzoyl) peroxide is an organic peroxide compound with the chemical formula C14H6Cl4O4. It is commonly used as a curing agent in the production of silicone rubber due to its ability to create crosslinks even at low temperatures. This compound is known for its high reactivity and is often utilized in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Bis(3,4-dichlorobenzoyl) peroxide can be synthesized by reacting 3,4-dichlorobenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction typically involves the following steps:
- Dissolve 3,4-dichlorobenzoyl chloride in an organic solvent like toluene.
- Add hydrogen peroxide to the solution while maintaining a low temperature.
- Introduce sodium hydroxide to the mixture to facilitate the formation of the peroxide bond.
- Allow the reaction to proceed under controlled conditions, followed by purification steps to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and precise temperature control to ensure safety and efficiency. The process may include additional steps such as solvent recovery and recycling to minimize waste and environmental impact .
化学反応の分析
Types of Reactions
Bis(3,4-dichlorobenzoyl) peroxide undergoes several types of chemical reactions, including:
Decomposition: The compound decomposes upon heating, releasing free radicals that can initiate polymerization reactions.
Oxidation: It can act as an oxidizing agent in various organic reactions.
Substitution: The dichlorobenzoyl groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Decomposition: Typically occurs at elevated temperatures (above 60°C) and can be catalyzed by the presence of metals or other catalysts.
Oxidation: Commonly involves reagents such as oxygen or other peroxides.
Substitution: Often requires nucleophilic reagents like amines or alcohols under basic conditions.
Major Products Formed
Decomposition: Produces 3,4-dichlorobenzoic acid and other by-products.
Oxidation: Results in the formation of oxidized organic compounds.
Substitution: Yields substituted benzoyl derivatives.
科学的研究の応用
Bis(3,4-dichlorobenzoyl) peroxide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as an initiator in polymerization reactions and as a reagent in organic synthesis.
Biology: Employed in the study of oxidative stress and free radical biology.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of silicone rubber, plastics, and other materials
作用機序
The primary mechanism of action of bis(3,4-dichlorobenzoyl) peroxide involves the generation of free radicals upon decomposition. These free radicals can initiate polymerization reactions by attacking unsaturated bonds in monomers, leading to the formation of crosslinked polymers. The compound’s reactivity is attributed to the weak peroxide bond, which readily breaks to form reactive oxygen species .
類似化合物との比較
Similar Compounds
Bis(2,4-dichlorobenzoyl) peroxide: Similar in structure but with different chlorine substitution patterns.
Dibenzoyl peroxide: Lacks chlorine atoms and has different reactivity and applications.
Dicumyl peroxide: Used in similar applications but has a different chemical structure
Uniqueness
Bis(3,4-dichlorobenzoyl) peroxide is unique due to its specific chlorine substitution pattern, which imparts distinct reactivity and stability compared to other peroxides. Its ability to function effectively at low temperatures makes it particularly valuable in the production of silicone rubber and other materials .
特性
CAS番号 |
2246-50-6 |
|---|---|
分子式 |
C14H6Cl4O4 |
分子量 |
380.0 g/mol |
IUPAC名 |
(3,4-dichlorobenzoyl) 3,4-dichlorobenzenecarboperoxoate |
InChI |
InChI=1S/C14H6Cl4O4/c15-9-3-1-7(5-11(9)17)13(19)21-22-14(20)8-2-4-10(16)12(18)6-8/h1-6H |
InChIキー |
YWLNYVXJNSGJMH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)OOC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




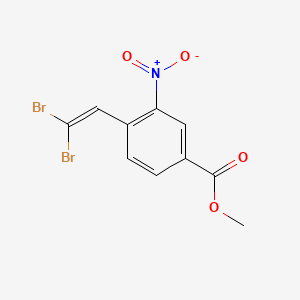


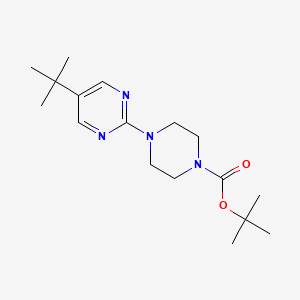
![6-Fluoro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13663496.png)
![4-[(2-Bromophenyl)thio]-3-methylbenzoic Acid](/img/structure/B13663497.png)
